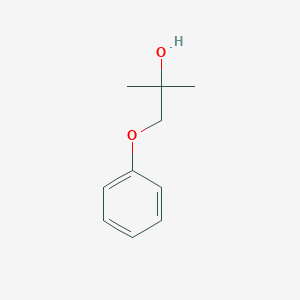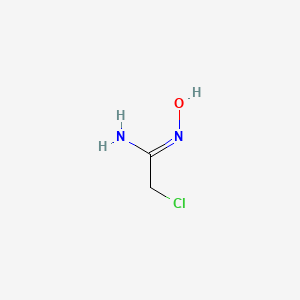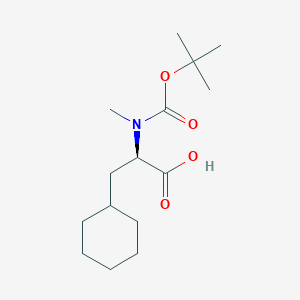![molecular formula C15H21NO5 B3339970 2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid CAS No. 1396963-93-1](/img/structure/B3339970.png)
2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid
Vue d'ensemble
Description
2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid is an organic compound with the molecular formula C15H21NO5 This compound is characterized by the presence of a butoxyphenyl group attached to a formamido moiety, which is further connected to a hydroxybutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the preparation of 4-butoxyphenylamine through the reaction of 4-nitrophenol with butyl bromide in the presence of a base such as potassium carbonate.
Formylation: The 4-butoxyphenylamine is then subjected to formylation using formic acid or formic anhydride to yield 4-butoxyphenylformamide.
Coupling with Hydroxybutanoic Acid: The final step involves the coupling of 4-butoxyphenylformamide with 3-hydroxybutanoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2-[(4-Butoxyphenyl)formamido]-3-oxobutanoic acid.
Reduction: 2-[(4-Butoxyphenyl)amino]-3-hydroxybutanoic acid.
Substitution: 2-[(4-Alkoxyphenyl)formamido]-3-hydroxybutanoic acid.
Applications De Recherche Scientifique
2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The hydroxy and formamido groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Methoxyphenyl)formamido]-3-hydroxybutanoic acid
- 2-[(4-Ethoxyphenyl)formamido]-3-hydroxybutanoic acid
- 2-[(4-Propoxyphenyl)formamido]-3-hydroxybutanoic acid
Uniqueness
2-[(4-Butoxyphenyl)formamido]-3-hydroxybutanoic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it particularly interesting for applications requiring specific solubility and interaction characteristics.
Propriétés
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-3-4-9-21-12-7-5-11(6-8-12)14(18)16-13(10(2)17)15(19)20/h5-8,10,13,17H,3-4,9H2,1-2H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOSXQQWSZJUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C(C)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methanol](/img/structure/B3339919.png)







![1,3-Dibromo-5-heptyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B3339992.png)


